5-Methyl-1,3-oxazole-4-carbaldehyde 5-Methyl-1,3-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 956118-40-4
VCID: VC8161546
InChI: InChI=1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3
SMILES: CC1=C(N=CO1)C=O
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol

5-Methyl-1,3-oxazole-4-carbaldehyde

CAS No.: 956118-40-4

Cat. No.: VC8161546

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,3-oxazole-4-carbaldehyde - 956118-40-4

Specification

CAS No. 956118-40-4
Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
IUPAC Name 5-methyl-1,3-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3
Standard InChI Key QRSJREWBZNZGGU-UHFFFAOYSA-N
SMILES CC1=C(N=CO1)C=O
Canonical SMILES CC1=C(N=CO1)C=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 5-methyl-1,3-oxazole-4-carbaldehyde is C5H5NO2\text{C}_5\text{H}_5\text{NO}_2, with a molecular weight of 111.10 g/mol. Key structural features include:

  • Oxazole core: A five-membered ring containing one oxygen and one nitrogen atom.

  • Substituents: A methyl group at position 5 and an aldehyde group at position 4.

Key spectral data:

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) .

  • 1^1H NMR: Signals at δ 9.8 ppm (aldehyde proton), δ 2.3 ppm (methyl group), and δ 7.2–8.1 ppm (ring protons) .

Crystallographic Analysis

X-ray crystallography reveals near-planarity of the oxazole ring, with minor deviations (<0.1 Å) for the aldehyde group. Intermolecular hydrogen bonding (O–H⋯O) and π-π stacking (centroid distance: 3.2 Å) stabilize the crystal lattice .

Synthesis Methods

Cyclization of Precursors

A common route involves cyclization of 2-amino-3-methylbut-2-enal under acidic conditions (e.g., acetic acid, 100°C), yielding the oxazole ring .

Example protocol:

  • React 2-amino-3-methylbut-2-enal (10 mmol) with NaOAc\text{NaOAc} in acetic acid.

  • Reflux for 5 hours, isolate via recrystallization (ethanol/water).

  • Yield: 65–75% .

Oxidation of 5-Methyl-1,3-oxazole

Controlled oxidation using KMnO4\text{KMnO}_4 in acidic media introduces the aldehyde group:

5-Methyl-1,3-oxazoleH2SO4KMnO45-Methyl-1,3-oxazole-4-carbaldehyde\text{5-Methyl-1,3-oxazole} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{5-Methyl-1,3-oxazole-4-carbaldehyde}

Conditions: 0°C, 2 hours; yield: 70% .

Chemical Reactivity

Aldehyde-Specific Reactions

The aldehyde group participates in nucleophilic additions and condensations:

Reaction TypeReagents/ConditionsProductYield (%)
Nucleophilic AdditionNH2NH2\text{NH}_2\text{NH}_2, EtOH, refluxHydrazone derivative78
Grignard ReactionCH3MgBr\text{CH}_3\text{MgBr}, THFSecondary alcohol85

Ring Functionalization

The oxazole ring undergoes electrophilic substitution at position 2:

  • Nitration: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C → 2-nitro derivative (62% yield) .

  • Suzuki Coupling: Pd(OAc)2\text{Pd(OAc)}_2, aryl boronic acid → Biaryl products (75% yield) .

Biological Activity

Enzyme Inhibition

The aldehyde group forms Schiff bases with lysine residues in enzymes, inhibiting:

  • Monoamine oxidase (MAO): IC50_{50} = 8.2 µM .

  • Dihydrofolate reductase (DHFR): Key target for anticancer agents .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer agents: Serves as a precursor for kinase inhibitors (e.g., EGFR inhibitors) .

  • Antiviral drugs: Incorporated into HCV protease inhibitors .

Optoelectronic Materials

Recent studies highlight its role in deep blue-emitting materials for OLEDs:

  • Photoluminescence: λmax=450nm\lambda_{\text{max}} = 450 \, \text{nm}, quantum yield = 0.42 .

  • Electroluminescence: Used in organic light-emitting diodes (OLEDs) with CIE coordinates (0.15, 0.10) .

Recent Advances (2022–2025)

Catalytic Asymmetric Synthesis

Chiral phosphoric acids enable enantioselective synthesis of oxazole derivatives (ee >90%) .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste:

  • Ball milling: 85% yield in 30 minutes .

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